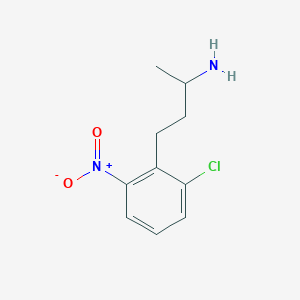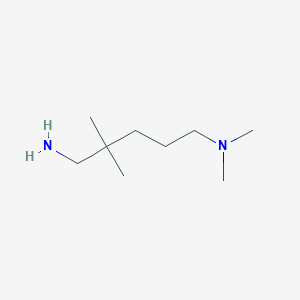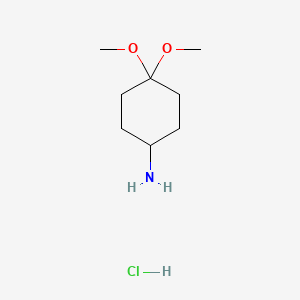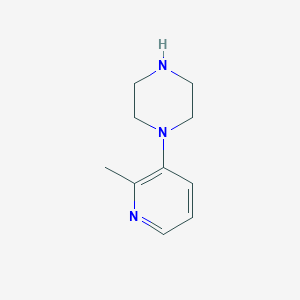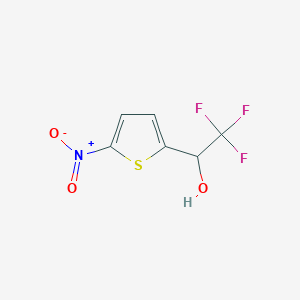
2-Ethyl-3-hydroxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid and features a hydroxyl group and a methyl group on the third carbon atom, as well as an ethyl group on the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the hydrolysis of its ester derivative, this compound ethyl ester. This process typically requires acidic or basic conditions to facilitate the hydrolysis reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of efficient separation and purification techniques to ensure high yield and purity. Catalysts may be employed to enhance the reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of flavors and fragrances due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
2-Ethyl-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3-methylbutanoic acid: Lacks the ethyl group on the second carbon atom.
3-Hydroxy-2-methylbutanoic acid: The positions of the hydroxyl and methyl groups are reversed.
2-Hydroxy-2-methylbutanoic acid: The hydroxyl group is on the second carbon atom instead of the third.
These compounds share similar structural features but differ in the position and type of substituents, which can significantly influence their chemical properties and applications .
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4-5(6(8)9)7(2,3)10/h5,10H,4H2,1-3H3,(H,8,9) |
Clé InChI |
DIRHXPGALYKHLU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)

